(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 31541-36-3
VCID: VC11798287
InChI: InChI=1S/C16H11NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-10H,(H,17,19)/b13-10-
SMILES: C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O
Molecular Formula: C16H11NO2
Molecular Weight: 249.26 g/mol

(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one

CAS No.: 31541-36-3

Cat. No.: VC11798287

Molecular Formula: C16H11NO2

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one - 31541-36-3

Specification

CAS No. 31541-36-3
Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
IUPAC Name (3Z)-3-phenacylidene-1H-indol-2-one
Standard InChI InChI=1S/C16H11NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-10H,(H,17,19)/b13-10-
Standard InChI Key HYHFPMWIIOXTBM-RAXLEYEMSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O
SMILES C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O
Canonical SMILES C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O

Introduction

Chemical Structure and Properties

Molecular Identity

(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one (CAS: 31541-36-3) belongs to the indolin-2-one family, featuring a Z-configuration at the ethylidene double bond. Its IUPAC name, (3Z)-3-phenacylidene-1H-indol-2-one, reflects the phenacylidene substituent at the 3-position of the indole scaffold . The molecular formula is C₁₆H₁₁NO₂, with a molecular weight of 249.26 g/mol .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number31541-36-3
Molecular FormulaC₁₆H₁₁NO₂
Molecular Weight249.26 g/mol
IUPAC Name(3Z)-3-phenacylidene-1H-indol-2-one
XLogP32.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound’s planar structure enables π-π stacking interactions, while the ketone and lactam groups contribute to hydrogen bonding capabilities . Its stereoelectronic properties, computed via PubChem, suggest moderate lipophilicity (XLogP3 = 2.4), balancing membrane permeability and aqueous solubility .

Synthesis and Optimization

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2014 study demonstrated that microwave-assisted synthesis reduces reaction times to 15–30 minutes while improving yields to 80–90%. This method enhances regioselectivity, favoring the Z-isomer due to controlled thermal conditions.

Table 2: Comparison of Synthesis Methods

MethodReaction TimeYield (%)Isomeric Purity
Conventional Reflux8–12 hours50–6585% Z-isomer
Microwave-Assisted15–30 minutes80–90>95% Z-isomer

Biological Activities and Mechanisms

Nrf2 Activation and Cytoprotection

The compound potently activates the Nrf2-Keap1 pathway, a master regulator of antioxidant response elements (AREs). By inhibiting Keap1-mediated ubiquitination of Nrf2, it promotes the nuclear translocation of Nrf2, inducing phase II detoxifying enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST) . In Keap1+/+ mouse embryonic fibroblasts (MEFs), the compound elevated NQO1 activity by 4.5-fold, an effect absent in Keap1−/− MEFs .

Anti-Inflammatory Effects via NF-κB Suppression

Beyond antioxidant effects, the compound suppresses NF-κB signaling, a key driver of inflammation. It inhibits IκB kinase (IKK), preventing IκB degradation and subsequent NF-κB nuclear translocation . In lipopolysaccharide (LPS)-stimulated macrophages, it reduced TNF-α and IL-6 production by 70% and 65%, respectively .

Table 3: Key Pharmacological Effects

Target PathwayBiological EffectExperimental Model
Nrf2-Keap1↑ NQO1, GST activityKeap1+/+ MEFs
NF-κB↓ TNF-α, IL-6LPS-stimulated macrophages
Apoptosis↑ Caspase-3/7 activityHT-29 colon cancer cells

Research Findings and Applications

Anticancer Activity

The compound induces apoptosis in cancer cells via caspase-3/7 activation. In HT-29 colon adenocarcinoma cells, it elicited a 50% reduction in viability at 10 μM, with minimal toxicity to non-cancerous fibroblasts . Molecular docking studies suggest interactions with survivin and Bcl-2, pro-survival proteins overexpressed in tumors.

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